molecular formula C20H20FN3O2 B12273772 2-(2-fluorophenoxy)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide

2-(2-fluorophenoxy)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide

Cat. No.: B12273772
M. Wt: 353.4 g/mol
InChI Key: LWJCHBVPMLAEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenoxy)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenoxy group, a pyrazolyl group, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate. This intermediate is then reacted with a pyrazole derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(2-fluorophenoxy)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • (2-[4-Methylpyrazol-1-yl]phenyl)platinum(II)
  • 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide

Uniqueness

What sets 2-(2-fluorophenoxy)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C20H20FN3O2

Molecular Weight

353.4 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]acetamide

InChI

InChI=1S/C20H20FN3O2/c1-24-13-17(12-23-24)16-8-6-15(7-9-16)10-11-22-20(25)14-26-19-5-3-2-4-18(19)21/h2-9,12-13H,10-11,14H2,1H3,(H,22,25)

InChI Key

LWJCHBVPMLAEQP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)COC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.